2,3,4-Trihydroxybenzoic acid;hydrate

Description

Contextualization within the Trihydroxybenzoic Acid Family

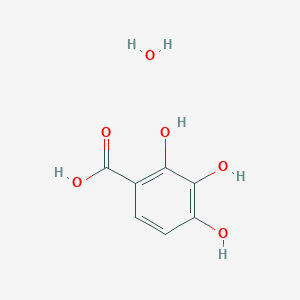

2,3,4-Trihydroxybenzoic acid is a derivative of benzoic acid characterized by the substitution of hydrogen atoms with hydroxyl (-OH) groups at the 2, 3, and 4 positions of the benzene (B151609) ring. nih.gov It is one of several isomers of trihydroxybenzoic acid, which share the same molecular formula (C₇H₆O₅) but differ in the arrangement of their hydroxyl groups. nih.govnist.govnist.gov This structural variation is critical as it significantly influences the chemical and biological properties of each isomer. The most well-known isomers include gallic acid (3,4,5-trihydroxybenzoic acid) and phloroglucinol (B13840) carboxylic acid (2,4,6-trihydroxybenzoic acid). wikipedia.orgwikipedia.org The distinct positioning of the hydroxyl groups on 2,3,4-trihydroxybenzoic acid, particularly the ortho- and meta-arrangement, leads to different intramolecular interactions and steric effects compared to the more symmetrical arrangements in gallic acid and phloroglucinol carboxylic acid.

Table 1: Comparison of Common Trihydroxybenzoic Acid Isomers

| Common Name | IUPAC Name | Chemical Structure | Key Distinguishing Feature |

|---|---|---|---|

| Pyrogallol-4-carboxylic acid | 2,3,4-Trihydroxybenzoic acid | C1=CC(=C(C(=C1C(=O)O)O)O)O | Hydroxyl groups at positions 2, 3, and 4. nih.gov |

| Gallic acid | 3,4,5-Trihydroxybenzoic acid | C1=C(C(=C(C=C1C(=O)O)O)O)O | Hydroxyl groups at positions 3, 4, and 5. nist.govwikipedia.org |

| Phloroglucinol carboxylic acid | 2,4,6-Trihydroxybenzoic acid | C1(=C(C=C(C(=C1O)C(=O)O)O)O) | Hydroxyl groups at positions 2, 4, and 6. wikipedia.org |

Significance in Natural Products Chemistry and Phytochemistry

2,3,4-Trihydroxybenzoic acid is recognized as a plant metabolite, occurring naturally in various species. nih.gov Its presence has been identified in fruits, vegetables, and other plant materials, highlighting its role in the complex biochemistry of the plant kingdom. sdstate.edunih.gov As a secondary metabolite, it is not directly involved in the primary functions of growth and reproduction but is thought to contribute to defense mechanisms and environmental interactions. Research has confirmed its isolation from a range of plant sources, demonstrating its distribution across different botanical families. nih.govnih.gov For instance, it is a known constituent of adzuki beans, a major cultivar in Southeast Asia, as well as lentils and Tartary buckwheat. sdstate.edunih.govebi.ac.uk The compound has also been identified in ripe Pu-erh tea for the first time in certain studies. ebi.ac.uk

Table 2: Documented Natural Sources of 2,3,4-Trihydroxybenzoic Acid

| Plant Species | Common Name | Reference |

|---|---|---|

| Pachysandra terminalis | Japanese pachysandra | nih.govselleckchem.comhmdb.ca |

| Phaseolus vulgaris | Common bean (incl. Adzuki bean) | nih.govsdstate.edu |

| Lens culinaris | Lentil | nih.gov |

| Fagopyrum tataricum | Tartary buckwheat | ebi.ac.uk |

| Betula pendula | Silver birch | nih.gov |

| Plinia cauliflora | Jaboticaba | nih.gov |

| Camellia sinensis var. assamica | Pu-erh tea | ebi.ac.uk |

Overview of Advanced Research Domains Related to 2,3,4-Trihydroxybenzoic Acid Hydrate (B1144303)

The unique structural characteristics of 2,3,4-trihydroxybenzoic acid hydrate have made it a subject of investigation in several advanced research fields. Its polyphenolic nature, combining a carboxylic acid group with multiple hydroxyl functionalities, underpins its utility in diverse applications, from enzyme inhibition to materials science.

Antioxidant Properties The compound is recognized as an effective radical scavenger. nih.gov Its ability to donate hydrogen atoms from its multiple hydroxyl groups allows it to neutralize free radicals, which has been a key area of study. Research has evaluated the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging ability of 2,3,4-trihydroxybenzoic acid, confirming its antioxidant activity. ebi.ac.ukselleckchem.comchemicalbook.com Studies on phenol (B47542) constituents from Pachysandra terminalis specifically highlighted the significant antioxidant potential of this compound. hmdb.ca

Enzyme Inhibition 2,3,4-Trihydroxybenzoic acid has demonstrated potent inhibitory effects on several enzymes.

α-Amylase: In a comparative study of 17 phenolic acids, 2,3,4-trihydroxybenzoic acid exhibited the strongest inhibitory effect on α-amylase, a key enzyme in carbohydrate digestion, with an IC₅₀ value of 17.30 ± 0.73 mM. ebi.ac.ukmdpi.com Molecular docking studies suggest this inhibition is primarily driven by hydrogen bonds formed between the compound and amino acid residues in the enzyme's active site, such as Lys 200 and His 201. mdpi.com

Xanthine (B1682287) Oxidase: It has also been identified as a strong inhibitor of xanthine oxidase, with research indicating it induces a competitive type of inhibition with respect to the substrate xanthine. nih.govebi.ac.uk

Cyclin-Dependent Kinases (CDKs): In the context of cancer research, in-vitro studies have shown that 2,3,4-trihydroxybenzoic acid can inhibit the proliferation of certain cancer cell lines. sdstate.eduantiox.org This effect may be partly due to the induction of CDK inhibitors p21 and p27. antiox.org Furthermore, in-silico modeling suggests the compound has the potential to bind directly to CDKs, which are crucial for cell cycle regulation. antiox.org

Metal Chelation and Analytical Applications The arrangement of hydroxyl groups on the benzene ring allows 2,3,4-trihydroxybenzoic acid to act as a chelating agent, forming stable complexes with metal ions. This property is leveraged in analytical chemistry.

Vanadium Determination: A sensitive and selective catalytic method was developed for determining vanadium levels in natural and sea waters. ebi.ac.uksigmaaldrich.com The method is based on the catalytic effect of vanadium on the oxidative coupling reaction between metol (B52040) and 2,3,4-trihydroxybenzoic acid. ebi.ac.uksigmaaldrich.com

Chromatography Standard: The compound has been utilized as an internal standard for the separation of phenolic acids using High-Performance Liquid Chromatography (HPLC) with photodiode array detection. sigmaaldrich.com

Polymer and Materials Science The functional groups of 2,3,4-trihydroxybenzoic acid make it a useful building block in the synthesis of new materials. It has been used in the preparation of polyester (B1180765) polyols, which are components of adhesives for solar backboards. chemicalbook.com This application highlights its potential as a monomer or cross-linking agent in the development of specialized polymers.

Table 3: Summary of Research Findings

| Research Domain | Specific Application/Finding | Key Details |

|---|---|---|

| Antioxidant Activity | Radical Scavenging | Acts as a radical scavenger, a role attributed to its phenolic structure. nih.govselleckchem.com |

| Enzyme Inhibition | α-Amylase Inhibition | Shows the strongest inhibition among 17 tested phenolic acids (IC₅₀ = 17.30 ± 0.73 mM). mdpi.com |

| Xanthine Oxidase Inhibition | Functions as a competitive inhibitor of the enzyme. nih.govebi.ac.uk | |

| Metal Chelation | Spectrophotometric Analysis | Used as a reagent in a catalytic method for vanadium determination in water. ebi.ac.uksigmaaldrich.com |

| Analytical Chemistry | HPLC Standard | Serves as an internal standard for separating phenolic acids. sigmaaldrich.com |

| Polymer Science | Adhesive Synthesis | Used in making polyester polyol for solar backboard coating adhesives. chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,4-trihydroxybenzoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.H2O/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYARBVHRATTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Solid State Chemistry of 2,3,4 Trihydroxybenzoic Acid Hydrate

Crystallographic Investigations of 2,3,4-Trihydroxybenzoic Acid Hydrate (B1144303) Forms

The solid-state architecture of 2,3,4-trihydroxybenzoic acid can manifest in different hydrated forms, or pseudopolymorphs. nih.goviucr.org Crystallographic studies have identified structures including a 0.25-hydrate and a dihydrate, each possessing distinct structural arrangements. nih.goviucr.orgiucr.org Single-crystal X-ray diffraction has been the principal technique for elucidating the intricate details of these crystalline structures. nih.goviucr.org

Analysis of a light brown crystal of 2,3,4-trihydroxybenzoic acid grown from a methanol (B129727) solution revealed an orthorhombic crystal system with the space group P2₁2₁2. iucr.org This particular form was identified as a 0.25-hydrate, with the chemical formula C₇H₆O₅·0.25H₂O. nih.goviucr.org

The asymmetric unit of the 0.25-hydrate contains two crystallographically independent molecules of 2,3,4-trihydroxybenzoic acid and a single water molecule. nih.goviucr.org This water molecule is uniquely positioned, lying on a crystallographic twofold rotation axis. iucr.org

The two acid molecules within the asymmetric unit adopt similar, nearly planar conformations. nih.goviucr.org The planarity is evidenced by the small root-mean-square deviations of the non-hydrogen atoms from the mean plane of the molecules, which are 0.0324(2) Å and 0.0542(3) Å for the two respective molecules. iucr.org Despite their similar individual planarity, the two molecules are not coplanar with each other; a significant dihedral angle of 49.4(3)° exists between their planes. iucr.org

Table 1: Crystal Data and Structure Refinement for 2,3,4-Trihydroxybenzoic Acid 0.25-Hydrate

| Parameter | Value |

| Empirical Formula | C₇H₆O₅·0.25H₂O |

| Formula Weight | 174.62 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| a (Å) | 11.8364 (12) |

| b (Å) | 32.598 (3) |

| c (Å) | 3.7306 (4) |

| Volume (ų) | 1439.4 (3) |

| Z | 8 |

| Data sourced from Li et al. (2012). nih.goviucr.org |

A complex network of intermolecular O-H⋯O hydrogen bonds dictates the crystal packing. The water molecule plays a crucial role, acting as both a hydrogen bond donor and acceptor to link the two independent acid molecules. nih.goviucr.org

Furthermore, the 2,3,4-trihydroxybenzoic acid molecules form characteristic head-to-head dimers through a pair of intermolecular hydrogen bonds between their carboxylic acid groups. nih.gov These dimeric units are extended into chains and further connected into a three-dimensional network through additional hydrogen bonds involving the phenolic groups and the water molecule. nih.goviucr.org

The hydrogen bonding patterns in the 0.25-hydrate have been systematically described using graph-set analysis. nih.gov A notable cyclic association is formed between the two acid molecules and the single water molecule, which is described by the graph set R³₃(12). nih.goviucr.org This motif indicates a ring structure composed of three molecules (two acid, one water) and involving twelve atoms.

The classic carboxylic acid dimer formation, where the molecules are linked in a head-to-head fashion, is identified by the R²₂(8) graph set. nih.gov This signifies a ring motif formed by two molecules through two hydrogen bonds, with eight atoms defining the ring.

Table 2: Hydrogen Bond Motifs in 2,3,4-Trihydroxybenzoic Acid 0.25-Hydrate

| Motif | Graph Set | Description |

| Acid-Water-Acid | R³₃(12) | A cyclic hydrogen-bonded ring formed by two acid molecules and one water molecule. nih.goviucr.org |

| Acid-Acid Dimer | R²₂(8) | A cyclic dimer formed between the carboxylic acid groups of two molecules. nih.gov |

| Data sourced from Li et al. (2012). |

Pseudopolymorphism and Hydration States of 2,3,4-Trihydroxybenzoic Acid

2,3,4-Trihydroxybenzoic acid exhibits pseudopolymorphism, a phenomenon where a compound crystallizes into different crystal structures due to the inclusion of varying amounts of a solvent, in this case, water. These different forms are referred to as hydrates or pseudopolymorphs, not true polymorphs, because their chemical composition differs. At least two such hydrated forms of 2,3,4-trihydroxybenzoic acid have been identified: a 0.25-hydrate and a dihydrate. nih.gov

Structural Characterization of the 0.25-Hydrate Pseudopolymorph

A specific pseudopolymorph of 2,3,4-trihydroxybenzoic acid is its 0.25-hydrate, with the chemical formula C₇H₆O₅·0.25H₂O. nih.gov Its crystal structure has been elucidated through single-crystal X-ray diffraction. The asymmetric unit of this form contains two distinct molecules of 2,3,4-trihydroxybenzoic acid and one water molecule, which is situated on a crystallographic twofold rotation axis. nih.gov

Both acid molecules are nearly planar and their conformations are stabilized by intramolecular hydrogen bonds between the phenolic hydroxyl groups and the carboxyl group. nih.gov The crystal packing is a three-dimensional network established by a combination of intermolecular hydrogen bonds and π–π stacking interactions. The two acid molecules and the water molecule form a cyclic hydrogen-bonding association. nih.gov Additionally, the acid molecules form classic head-to-head carboxylic acid dimers through hydrogen bonds. nih.gov

Crystallographic Data for 2,3,4-Trihydroxybenzoic Acid 0.25-Hydrate

| Parameter | Value |

|---|---|

| Formula | C₇H₆O₅·0.25H₂O nih.gov |

| Molecular Weight (Mr) | 174.62 nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Cell Dimensions | a = 11.8364 (12) Å b = 32.598 (3) Å c = 3.7306 (4) Å nih.gov |

| Cell Volume (V) | 1439.4 (3) ų nih.gov |

| Molecules per Unit Cell (Z) | 8 nih.gov |

Comparative Analysis with the Dihydrate Pseudopolymorph

A previously identified form of the compound is the dihydrate pseudopolymorph (C₇H₆O₅·2H₂O). nih.gov A comparative analysis highlights significant structural differences between the 0.25-hydrate and the dihydrate, stemming from the different levels of hydration.

Comparison of 2,3,4-Trihydroxybenzoic Acid Pseudopolymorphs

| Feature | 0.25-Hydrate | Dihydrate |

|---|---|---|

| Formula | C₇H₆O₅·0.25H₂O nih.gov | C₇H₆O₅·2H₂O nih.gov |

| Crystal System | Orthorhombic nih.gov | Triclinic nih.gov |

| Space Group | Not specified in results | P-1 nih.gov |

| π–π Interactions | Weaker; min. ring centroid separation = 3.731 (3) Å nih.gov | Stronger; smaller ring centroid separation nih.gov |

Influence of Water Content on Crystal Structure and Stability

The water content is a determining factor in the crystal structure and stability of 2,3,4-trihydroxybenzoic acid hydrates. The number and position of water molecules directly influence the hydrogen-bonding network, which is a primary force governing the molecular arrangement in the solid state.

In the 0.25-hydrate, the single water molecule in the asymmetric unit acts as a bridge, participating in a cyclic hydrogen-bonding motif with the two independent acid molecules. nih.gov This specific arrangement, combined with the direct hydrogen bonding between the acid molecules, creates a robust, three-dimensional structure. nih.gov In contrast, the higher water content in the dihydrate leads to a more extensive and different hydrogen-bonding scheme, resulting in a distinct crystal lattice with different symmetry and packing efficiency. nih.gov The stability of each pseudopolymorph is therefore intrinsically linked to the thermodynamic conditions, such as humidity and temperature, which favor a particular hydration state.

Spectroscopic Characterization for Detailed Structural Confirmation

Vibrational spectroscopy serves as a powerful tool for the detailed structural confirmation of 2,3,4-trihydroxybenzoic acid hydrates, providing insights into molecular structure and intermolecular interactions.

Advanced Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopies for Vibrational Mode Analysis

FTIR and ATR-FTIR spectroscopies are instrumental in analyzing the vibrational modes of functional groups within 2,3,4-trihydroxybenzoic acid. mdpi.com The spectra of this compound are characterized by distinct absorption bands corresponding to its phenolic hydroxyl (-OH), carboxylic acid (-COOH), and benzene (B151609) ring moieties.

Key vibrational modes include:

O-H Stretching: A broad band is typically observed in the high-frequency region (approx. 3000-3600 cm⁻¹), arising from the stretching vibrations of the phenolic and carboxylic acid hydroxyl groups. The breadth and position of this band are highly sensitive to the extent and nature of hydrogen bonding, and thus would differ significantly between the 0.25-hydrate and the dihydrate.

C=O Stretching: A strong absorption band characteristic of the carboxylic acid carbonyl group appears around 1650-1700 cm⁻¹. Its frequency can be influenced by dimerization and hydrogen bonding.

C-C Aromatic Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.

C-O Stretching and O-H Bending: Vibrations associated with C-O stretching (from both the carboxyl and phenol (B47542) groups) and O-H bending are found in the fingerprint region (approx. 1000-1400 cm⁻¹).

ATR-FTIR is particularly useful for analyzing solid samples with minimal preparation and can be used to study dynamic processes, such as hydration or dehydration, by monitoring changes in the vibrational spectra over time. mdpi.com

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR for a complete vibrational analysis. nih.gov It is particularly effective for observing non-polar and symmetric molecular vibrations, which may be weak or absent in the infrared spectrum. nih.gov For 2,3,4-trihydroxybenzoic acid, Raman spectroscopy is adept at probing the skeletal vibrations of the benzene ring and the symmetric stretching of the carboxylate group if deprotonation occurs. nih.govchemicalbook.com The resulting spectrum serves as a unique molecular "fingerprint" that can be used to identify the compound and distinguish between its different solid-state forms. sigmaaldrich.com Differences in the crystal lattice and intermolecular interactions between the 0.25-hydrate and the dihydrate would manifest as shifts in the positions and relative intensities of the Raman bands, providing a clear method for their differentiation.

Table of Mentioned Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,3,4-trihydroxybenzoic acid in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, detailed insights into the electronic environment of each nucleus and the molecule's solution-state conformation can be obtained.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,3,4-trihydroxybenzoic acid provides distinct signals for the aromatic protons and the protons of the hydroxyl and carboxylic acid groups. In a typical solvent like DMSO-d₆, the spectrum shows two signals for the aromatic protons on the benzene ring. chemicalbook.com These protons, H-5 and H-6, form an AX system, exhibiting characteristic doublet splitting patterns due to coupling with each other. The protons of the three hydroxyl groups (at positions 2, 3, and 4) and the carboxylic acid group typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov For 2,3,4-trihydroxybenzoic acid, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the single carboxylic acid carbon. The chemical shifts of the ring carbons are significantly influenced by the positions of the hydroxyl and carboxyl substituents. Carbons bearing hydroxyl groups (C-2, C-3, C-4) are shifted downfield compared to unsubstituted benzene, while the carboxyl carbon (C-7) appears at the lowest field.

The combined analysis of ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern and providing a detailed picture of the molecule's average conformation in solution.

Table 1: NMR Spectroscopic Data for 2,3,4-Trihydroxybenzoic Acid Data based on typical spectra; exact shifts can vary.

| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) | Signal Multiplicity |

| ¹H | H-5 | ~6.4 - 6.6 | d |

| ¹H | H-6 | ~7.0 - 7.2 | d |

| ¹H | 2-OH, 3-OH, 4-OH | Variable (Broad) | s |

| ¹H | COOH | Variable (Broad) | s |

| ¹³C | C-1 | ~108 - 110 | s |

| ¹³C | C-2 | ~145 - 147 | s |

| ¹³C | C-3 | ~135 - 137 | s |

| ¹³C | C-4 | ~150 - 152 | s |

| ¹³C | C-5 | ~107 - 109 | d |

| ¹³C | C-6 | ~118 - 120 | d |

| ¹³C | C=O | ~170 - 172 | s |

Mass Spectrometry Techniques (GC-MS, LC-MS/MS) for Precise Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used for the precise determination of the molecular weight and elemental composition of 2,3,4-trihydroxybenzoic acid, as well as for its structural elucidation through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, 2,3,4-trihydroxybenzoic acid often requires derivatization, typically through silylation, to increase its volatility and thermal stability. nih.gov The resulting trimethylsilyl (B98337) (TMS) derivative can be readily analyzed. nih.gov The electron ionization (EI) mass spectrum of the underivatized compound shows a molecular ion peak [M]⁺, confirming the molecular weight. nih.gov Fragmentation in EI-MS for carboxylic acids commonly involves cleavage of the bonds adjacent to the carbonyl group, leading to characteristic losses of functional groups like •OH (M-17) and •COOH (M-45). libretexts.orgmiamioh.edu Another prominent fragmentation pathway for phenolic compounds is the loss of carbon monoxide (CO), resulting in an [M-28]⁺ ion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly well-suited for analyzing 2,3,4-trihydroxybenzoic acid without derivatization. Using electrospray ionization (ESI), the molecule can be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) of the selected precursor ion provides detailed structural information. For the [M+H]⁺ ion (m/z 171), a characteristic fragmentation is the loss of water (H₂O) to produce a fragment at m/z 153, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 125. nih.gov These fragmentation patterns are diagnostic for the trihydroxybenzoic acid structure.

These mass spectrometry techniques are crucial for confirming the identity of 2,3,4-trihydroxybenzoic acid in complex mixtures, such as plant extracts, and for providing unambiguous molecular characterization. nih.gov

Table 2: Key Mass Spectrometry Data for 2,3,4-Trihydroxybenzoic Acid

| Technique | Ion Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |

| GC-MS (EI) | Positive | 170 [M]⁺ | 152, 124 | Loss of H₂O; Loss of H₂O and CO |

| LC-MS/MS (ESI) | Positive | 171 [M+H]⁺ | 153.018, 125.023 | Loss of H₂O; Loss of CO from m/z 153 |

| LC-MS/MS (ESI) | Negative | 169 [M-H]⁻ | 125 | Loss of CO₂ (decarboxylation) |

Theoretical Chemistry and Computational Modeling of 2,3,4-Trihydroxybenzoic Acid

Density Functional Theory (DFT) for Conformational Analysis and Energetic Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and energetic properties of molecules like 2,3,4-trihydroxybenzoic acid. DFT calculations, often using functionals like B3LYP, allow for the optimization of the molecular geometry to find the most stable conformations (rotational isomers or rotamers). researchgate.netum.es

Molecular Orbital Theory and Molecular Electrostatic Potential (MEP) Mapping

Molecular Orbital (MO) theory and Molecular Electrostatic Potential (MEP) mapping are computational tools that provide a deeper understanding of the chemical reactivity and intermolecular interaction sites of 2,3,4-trihydroxybenzoic acid.

Molecular Orbital Theory: The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across a molecule, providing a visual guide to its electrostatic potential. researchgate.netresearchgate.net The map is color-coded: regions of negative potential (typically red) are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. researchgate.net For 2,3,4-trihydroxybenzoic acid, the MEP map would show highly negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, identifying them as primary sites for hydrogen bonding and coordination with electrophilic species. nih.gov The acidic protons of these groups would be associated with regions of positive potential. nih.gov

Crystal Energy Landscape Calculations for Polymorphic Prediction of Trihydroxybenzoic Acids

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in solid-state chemistry. For 2,3,4-trihydroxybenzoic acid, different hydrated forms, known as pseudopolymorphs, have been identified, including a dihydrate and a 0.25-hydrate. nih.gov

Crystal energy landscape calculations are a computational approach used to predict possible polymorphs of a molecule before they are discovered experimentally. This method involves generating a large number of plausible crystal packing arrangements and calculating their lattice energies using force fields or quantum mechanical methods. The result is a plot of energy versus crystal density, where the lowest-energy structures represent the most likely observable polymorphs. These calculations can help rationalize the existence of known forms and guide experimental efforts to discover new ones. For trihydroxybenzoic acids, these simulations would focus on how different hydrogen-bonding networks and π–π stacking interactions, which are crucial for stabilizing the crystal lattice, lead to different polymorphic forms. nih.govnih.gov

In Silico Simulations of Intermolecular Interactions and Binding Modes

In silico simulations, particularly molecular docking, are invaluable for studying how 2,3,4-trihydroxybenzoic acid interacts with other molecules, such as biological macromolecules. These simulations computationally predict the preferred orientation and binding affinity of one molecule when it binds to another to form a stable complex.

The structure of 2,3,4-trihydroxybenzoic acid, with its multiple hydrogen bond donors (hydroxyl and carboxyl groups) and aromatic ring, allows for a variety of intermolecular interactions. These include strong hydrogen bonds and π–π stacking interactions, which are critical in both its crystal packing and its binding to biological targets. nih.gov For instance, molecular docking studies have been used to investigate how 2,3,4-trihydroxybenzoic acid inhibits enzymes like α-amylase. ebi.ac.uk These simulations place the acid into the active site of the enzyme and calculate a binding score, predicting the most stable binding mode. The results can reveal key interactions, such as which amino acid residues in the enzyme form hydrogen bonds with the hydroxyl or carboxyl groups of the acid, explaining the molecular basis of its inhibitory activity. ebi.ac.uk Similarly, simulations can model its interaction with metal ions, predicting the coordination geometry and binding modes. iucr.orgiucr.org

Synthetic Methodologies and Chemical Derivatization for Research Applications

Laboratory Scale Chemical Synthesis Pathways of 2,3,4-Trihydroxybenzoic Acid

The laboratory synthesis of 2,3,4-trihydroxybenzoic acid, a polyhydroxy-substituted aromatic carboxylic acid, can be approached through various pathways, often involving the manipulation of precursor molecules and specific reaction conditions to achieve the desired hydroxylation pattern on the benzoic acid scaffold.

One notable synthetic route involves the use of carboxy-p-benzoquinone as a key precursor. Although direct synthesis of 2,3,4-trihydroxybenzoic acid from this precursor is less commonly detailed, analogous reactions with related benzoquinones provide insight into potential synthetic strategies. For instance, the synthesis of 2,3,6-trihydroxybenzoic acid has been achieved by treating carboxy-p-benzoquinone with acetic anhydride (B1165640) in the presence of a sulfuric acid catalyst. google.com This step yields the triacetate of 2,3,6-trihydroxybenzoic acid, which is subsequently hydrolyzed using methanol (B129727) and hydrochloric acid to afford the final product. google.com A similar approach could theoretically be adapted for the 2,3,4-isomer, contingent on the availability of the appropriate starting quinone.

The synthesis of carboxy-p-benzoquinone itself has been reported, providing a viable starting point for such synthetic endeavors. google.com Furthermore, the synthesis of 1,2,4-trihydroxybenzene from p-benzoquinone through a three-step process involving the formation of 1,2,4-triacetoxybenzene (B1630906) highlights the utility of quinone precursors in accessing polyhydroxylated aromatic compounds. google.com This general methodology underscores the potential for developing a robust synthesis of 2,3,4-trihydroxybenzoic acid from a suitable quinone starting material.

Alternative synthetic strategies often commence from more readily available starting materials. For example, the synthesis of the three isomeric hydroxybenzoic acids, including the ortho-isomer salicylic (B10762653) acid, can be achieved through multi-step sequences starting from benzene (B151609). youtube.com These routes typically involve nitration, reduction to an amino group, diazotization, and subsequent hydroxylation, followed by carboxylation. youtube.com While not a direct synthesis of the trihydroxy-variant, these fundamental transformations are crucial in the toolbox of organic chemists for preparing substituted benzoic acids.

A method for preparing 2,3,4-trimethoxybenzoic acid starts from pyrogallic acid and dimethyl carbonate, followed by bromination, cyanation, and hydrolysis. google.com This suggests that functional group interconversion on a pre-existing tri-substituted benzene ring is a viable strategy. Demethylation of the resulting 2,3,4-trimethoxybenzoic acid would then yield the desired 2,3,4-trihydroxybenzoic acid.

The isolation and characterization of specific hydrate (B1144303) forms of 2,3,4-trihydroxybenzoic acid are crucial for understanding its solid-state properties and for ensuring reproducibility in research applications. The formation of hydrates is highly dependent on the crystallization conditions, including the solvent system, temperature, and concentration.

A reported method for obtaining crystals of 2,3,4-trihydroxybenzoic acid quarter-hydrate (C₇H₆O₅·0.25H₂O) involves dissolving the compound in methanol and allowing the solvent to evaporate slowly over several days at room temperature. nih.gov This process yielded light brown crystals suitable for single-crystal X-ray diffraction. nih.gov The resulting crystalline structure revealed two molecules of 2,3,4-trihydroxybenzoic acid and one water molecule in the asymmetric unit, with the water molecule situated on a twofold rotation axis. nih.gov

The deliberate control of crystallization conditions is also a key aspect in the synthesis of metal complexes of related trihydroxybenzoic acids. For instance, in the synthesis of various metal complexes of 2,4,6-trihydroxybenzoic acid, crystals suitable for X-ray diffraction were obtained by cooling and evaporating the solvent from aqueous solutions containing the metal hydroxide (B78521) and the acid. nih.gov The stoichiometry of the reactants and the temperature were found to influence the final product. nih.gov These examples highlight the importance of systematic investigation of crystallization parameters to obtain desired solid-state forms, including specific hydrates.

| Parameter | Condition for 2,3,4-Trihydroxybenzoic acid·0.25H₂O | Reference |

| Solvent | Methanol | nih.gov |

| Temperature | Room temperature | nih.gov |

| Method | Slow evaporation | nih.gov |

Design and Synthesis of Novel 2,3,4-Trihydroxybenzoic Acid Derivatives

The chemical modification of the 2,3,4-trihydroxybenzoic acid scaffold through derivatization of its carboxylic acid and phenolic hydroxyl groups is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with tailored properties for various research applications.

Esterification of the carboxylic acid group and etherification of the phenolic hydroxyl groups are common derivatization strategies employed in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and bioavailability. While specific studies focusing solely on the esterification and etherification of 2,3,4-trihydroxybenzoic acid for SAR are not extensively detailed in the provided context, general principles from related benzoic acid derivatives can be inferred.

For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a series of benzoic acid and their corresponding ester derivatives were synthesized and evaluated. nih.gov It was observed that while the acid-containing compounds were highly potent, their ester analogues sometimes exhibited a loss in potency but had improved oral absorption. nih.gov This highlights the trade-offs that can occur with esterification and the importance of this strategy in developing orally bioavailable drug candidates. nih.gov The study also demonstrated that with appropriate structural modifications, esters could be designed to retain potency comparable to their acid counterparts. nih.gov

Etherification, on the other hand, involves the modification of the hydroxyl groups. A synthetic route to 2,3,4-trimethoxybenzoic acid from pyrogallic acid using dimethyl carbonate as a methylating agent has been described. google.com This process converts the phenolic hydroxyls into methoxy (B1213986) groups, which can significantly alter the compound's electronic and steric properties, as well as its hydrogen bonding capabilities. Such modifications are crucial for probing the role of individual hydroxyl groups in biological interactions.

The synthesis of analogues of N-(3-carboxylpropyl)-5-amino-2-hydroxy-3-tridecyl-1,4-benzoquinone, a natural product, involved modifications of the hydroxyl and other functional groups. nih.gov This research demonstrated that such modifications could enhance the compound's antioxidant activity and its ability to protect mitochondrial function, underscoring the value of derivatization in SAR studies. nih.gov

The phenolic and carboxylic acid groups of trihydroxybenzoic acids make them excellent ligands for coordinating with metal ions, leading to the formation of a diverse range of metal complexes with interesting structural features and potential applications.

The coordination chemistry of trihydroxybenzoic acids is significantly influenced by the substitution pattern of the hydroxyl groups, which affects the ligand's geometry and acidity. In the case of 2,4,6-trihydroxybenzoic acid, the presence of two ortho-hydroxy groups leads to strong intramolecular hydrogen bonds with the carboxylate group. nih.goviucr.orgiucr.org This results in a rigid, planar geometry for the ligand and increases its acidity. nih.govnih.govunimelb.edu.au

This rigidity and the low basicity of the carboxylate group in the 2,4,6-trihydroxybenzoate anion (H₃thba⁻) limit the variety of its binding modes to metal centers. nih.goviucr.org In complexes with s-block metals, where the interaction is primarily ionic, the anion can coordinate to up to three metal centers through various modes. nih.goviucr.orgiucr.org However, with transition metals that form more directional coordinate bonds, the carboxylate group typically acts as a monodentate ligand, coordinating to a single metal center in a syn configuration. nih.goviucr.orgiucr.org The ortho-hydroxy groups appear to sterically hinder coordination in an anti configuration. iucr.org

In a study of copper(II) complexes with 3,4,5-trihydroxybenzoic acid (gallic acid), it was found that the ligand coordinates to the Cu(II) ion in a bidentate manner through the oxygen atoms of two of the hydroxyl groups, resulting in a tetrahedral geometry around the metal center. iljs.org.ng The synthesis of Ni(II) and Zn(II) complexes with a Schiff base derived from 3-hydroxybenzaldehyde (B18108) and 4-amino-3-hydroxybenzoic acid also demonstrates the versatility of hydroxyl- and carboxyl-substituted benzoic acids in forming stable metal complexes. sciensage.info

The formation of these metal complexes is often achieved by reacting the trihydroxybenzoic acid with a corresponding metal salt in a suitable solvent, such as water or ethanol, often with heating. nih.govsciensage.info The resulting complexes can then be characterized by various analytical techniques, including single-crystal X-ray diffraction, to elucidate their precise coordination geometry.

| Ligand | Metal Ion(s) | Observed Coordination Modes | Key Structural Features | Reference |

| 2,4,6-Trihydroxybenzoic acid | s-block metals | Monodentate, Chelating, Bridging | Rigid, planar ligand geometry due to intramolecular H-bonding | nih.gov, iucr.org, iucr.org |

| 2,4,6-Trihydroxybenzoic acid | Transition metals | Predominantly monodentate (syn) | Directional coordinate bonds favor monodentate coordination | nih.gov, iucr.org, iucr.org |

| 3,4,5-Trihydroxybenzoic acid | Cu(II) | Bidentate (via two hydroxyl groups) | Tetrahedral geometry around Cu(II) | iljs.org.ng |

| 3-hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid (Schiff base) | Ni(II), Zn(II) | Not specified | Formation of stable complexes | sciensage.info |

Synthesis and Characterization of Metal Complexes of Trihydroxybenzoic Acids

Solid-State and Solution-Based Synthesis Approaches of Metal Complexes

The synthesis of metal complexes using trihydroxybenzoic acids can be achieved through both solution-based and solid-state methods. While specific studies detailing the synthesis of metal complexes with 2,3,4-trihydroxybenzoic acid are not prevalent, the methodologies applied to its isomers, such as 3,4,5-trihydroxybenzoic acid and 2,4,6-trihydroxybenzoic acid, provide established routes.

Solution-Based Synthesis: This is a common approach for generating metal-organic complexes. Typically, a salt of the desired metal is reacted with the trihydroxybenzoic acid in a suitable solvent. For instance, complexes of 2,4,6-trihydroxybenzoic acid with a wide range of metals—including magnesium, calcium, manganese, copper, cobalt, nickel, zinc, and lead—have been obtained by dissolving the acid with the corresponding metal acetate (B1210297) in warm water. nih.gov The resulting complexes crystallize upon cooling and solvent evaporation. nih.gov Similarly, strontium and cerium salts were produced by reacting the acid with the respective metal nitrates in an aqueous solution. nih.gov This method relies on the solubility of the reactants and the controlled precipitation or crystallization of the product.

Solid-State Synthesis: Mechanochemical synthesis offers an alternative, environmentally friendly route that avoids the use of solvents. In a typical solid-state synthesis, the reactants are ground together, and the mechanical energy initiates the chemical reaction. This technique was successfully used to prepare a copper(II) complex of 3,4,5-trihydroxybenzoic acid by grinding copper(II) acetate monohydrate with the acid in a mortar and pestle. iljs.org.ng This solvent-free method was reported to be simple, rapid, and produced a quantitative yield, yielding a product identical to that synthesized via a solvent-based method. iljs.org.ng The resulting complex featured the copper(II) ion coordinated to the oxygen atoms of two hydroxyl groups. iljs.org.ng These established protocols for isomers suggest viable pathways for the synthesis of 2,3,4-trihydroxybenzoic acid metal complexes.

Utilization in Advanced Organic Synthesis Reactions (e.g., 2,4,6-Trihydroxybenzoic Acid Catalyzed Oxidative Ugi Reactions)

Trihydroxybenzoic acids can function as organocatalysts in complex organic reactions. A notable example is the use of the isomer 2,4,6-trihydroxybenzoic acid as a metal-free catalyst for oxidative four-component Ugi reactions. nih.govacs.org This reaction synthesizes dipeptides from two different amines, an isocyanide, and a carboxylic acid in an oxygen atmosphere. nih.gov

The role of 2,4,6-trihydroxybenzoic acid is to catalyze the oxidative cross-coupling of amines to form imine intermediates. acs.org These imines then undergo condensation with the isocyanide and carboxylic acid to yield the final dipeptide product. acs.org Research has shown that increasing the catalyst loading of 2,4,6-trihydroxybenzoic acid to 15 mol% significantly improves the reaction yield. acs.org The use of an organocatalyst like a trihydroxybenzoic acid isomer is advantageous as it avoids potential metal contamination in the final products, which is a crucial consideration in pharmaceutical synthesis. acs.org

Cocrystallization and Supramolecular Synthesis Involving 2,3,4-Trihydroxybenzoic Acid

Cocrystallization is a technique used to modify the physicochemical properties of molecules by combining them in a single crystal lattice. 2,3,4-Trihydroxybenzoic acid has been explored as a coformer in the development of new multicomponent crystalline materials.

Formation of Cocrystal Hydrates and Their Structural Characteristics

2,3,4-Trihydroxybenzoic acid can form cocrystal hydrates, where water molecules are incorporated into the crystal structure. A study on the antiepileptic drug carbamazepine (B1668303) (CBZ) reported the formation of a novel cocrystal hydrate with 2,3,4-trihydroxybenzoic acid (234THBA). isc-ras.ru The resulting solid, [CBZ + 234THBA + H₂O] (1:0.25:0.5), was characterized as a channel-type cocrystal. isc-ras.ru

The compound 2,3,4-trihydroxybenzoic acid also forms a hydrate on its own. The crystal structure of 2,3,4-trihydroxybenzoic acid 0.25-hydrate (C₇H₆O₅·0.25H₂O) has been determined. nih.gov Its asymmetric unit contains two molecules of the acid and one water molecule located on a twofold rotation axis. nih.gov The structure is stabilized by extensive hydrogen bonding. Intramolecular hydrogen bonds are present between the phenolic and carboxyl groups. nih.gov Intermolecularly, the acid molecules and the water molecule form a cyclic association, and the acid molecules themselves form head-to-head pairs. nih.gov These interactions, along with weak π–π stacking, create a three-dimensional network. nih.gov

Table 1: Crystal Data for 2,3,4-Trihydroxybenzoic acid 0.25-hydrate This table is interactive and created from data in the text.

| Property | Value |

|---|---|

| Formula | C₇H₆O₅·0.25H₂O |

| Molecular Weight | 174.62 |

| Crystal System | Orthorhombic |

| a (Å) | 11.8364 (12) |

| b (Å) | 32.598 (3) |

| c (Å) | 3.7306 (4) |

| V (ų) | 1439.4 (3) |

Data sourced from reference nih.gov

Influence of Isomerism in Trihydroxybenzoic Acids on Cocrystal Properties

The specific isomer of trihydroxybenzoic acid used as a coformer has a significant impact on the properties of the resulting cocrystal. A comparative study of cocrystal hydrates of carbamazepine (CBZ) with 2,3,4-trihydroxybenzoic acid (234THBA) and its isomer 3,4,5-trihydroxybenzoic acid (345THBA) highlighted these differences. isc-ras.ru

Despite both forming isostructural channel-type cocrystals with CBZ, the two isomers imparted different physicochemical and pharmacokinetic properties. isc-ras.ru The cocrystal made with 2,3,4-trihydroxybenzoic acid, [CBZ + 234THBA + H₂O], demonstrated enhanced solubility compared to pure carbamazepine at all pH values tested. isc-ras.ru In contrast, the cocrystal formed with the 3,4,5-isomer did not share this characteristic. isc-ras.ru However, the cocrystal with 3,4,5-trihydroxybenzoic acid was found to enhance the pharmacokinetic parameters of carbamazepine. isc-ras.ru This demonstrates that isomerism is a critical factor in supramolecular synthesis, allowing for the fine-tuning of a drug's properties through the selection of a specific coformer isomer. isc-ras.ru

Table 2: Comparative Properties of Carbamazepine (CBZ) Cocrystal Hydrates with Trihydroxybenzoic Acid Isomers This table is interactive and created from data in the text.

| Property | CBZ + 2,3,4-THBA Hydrate | CBZ + 3,4,5-THBA Hydrate |

|---|---|---|

| Structure | Channel-type cocrystal | Channel-type cocrystal |

| Solubility | Enhanced compared to parent drug at all pH values | Not consistently enhanced |

| Pharmacokinetics | Insignificant influence on drug diffusion | Enhanced pharmacokinetic parameters |

Data sourced from reference isc-ras.ru

Biosynthesis, Biotransformation, and Natural Occurrence in Academic Research Contexts

Natural Distribution and Isolation Methodologies of 2,3,4-Trihydroxybenzoic Acid

2,3,4-Trihydroxybenzoic acid is a plant metabolite found in various species across the plant kingdom. nih.gov Its presence has been confirmed in the ground-cover plant Pachysandra terminalis, where it exists as a phenolic constituent. selleckchem.comnih.gov Research has also reported its occurrence in the silver birch tree (Betula pendula), the Brazilian grapetree (Plinia cauliflora), and the common bean (Phaseolus vulgaris). nih.gov

While lentils (Lens culinaris) are known to contain a variety of phenolic acids, such as coumaric acid, ferulic acid, and sinapic acid, the presence of 2,3,4-Trihydroxybenzoic acid is not as prominently documented in major studies concerning lentil composition. plantbreedbio.orgresearchgate.net The compound's identification in these plants underscores its role as a secondary metabolite within diverse plant families.

Table 1: Documented Natural Occurrence of 2,3,4-Trihydroxybenzoic Acid

| Plant Species | Common Name | Confirmation of Presence |

| Pachysandra terminalis | Japanese pachysandra | Yes selleckchem.comnih.gov |

| Lens culinaris | Lentil | Not prominently reported plantbreedbio.orgresearchgate.net |

| Betula pendula | Silver Birch | Yes nih.gov |

| Plinia cauliflora | Brazilian Grapetree | Yes nih.gov |

| Phaseolus vulgaris | Common Bean | Yes nih.gov |

The isolation and purification of 2,3,4-Trihydroxybenzoic acid from natural sources involve a multi-step process that begins with solvent extraction followed by advanced chromatographic techniques. The initial step typically involves extracting the compound from plant material using polar solvents.

Following extraction, researchers employ various chromatographic methods for purification. A common approach involves repeated column chromatography using materials such as silica (B1680970) gel or specialized polymer resins like Toyopearl HW-40. nih.gov For final purification and to obtain the compound in high purity, High-Performance Liquid Chromatography (HPLC) is frequently utilized. medchemexpress.com Preparative HPLC, in particular, is a key technique for isolating specific phenolic compounds like 2,3,4-Trihydroxybenzoic acid from complex plant extracts. nih.gov Capillary Electrophoresis (CE) with UV detection has also been described as a method for its separation and analysis in complex matrices like tea. ste-mart.com

Table 2: Techniques for Isolation and Analysis of 2,3,4-Trihydroxybenzoic Acid

| Technique | Description | Purpose |

| Solvent Extraction | Use of polar solvents to dissolve compounds from plant matrix. | Initial recovery of crude extract. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Fractionation and preliminary purification. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase. medchemexpress.com | Final purification and quantification. nih.gov |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a high-voltage field. ste-mart.com | Analysis and separation in complex samples. |

Elucidation of Biosynthetic Pathways Leading to 2,3,4-Trihydroxybenzoic Acid

The biosynthesis of 2,3,4-Trihydroxybenzoic acid is rooted in the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous phenolic compounds. researchgate.net This pathway is not found in animals.

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). youtube.com Through a series of seven enzymatic steps, this process generates key intermediates, including 3-dehydroquinic acid, 3-dehydroshikimic acid, and shikimic acid itself. researchgate.net The pathway culminates in the synthesis of chorismate, which serves as a critical branch-point metabolite. nih.govresearchgate.net From chorismate, various enzymatic transformations lead to the aromatic amino acids and a wide array of other secondary metabolites. nih.gov Hydroxybenzoic acids, including trihydroxybenzoic acid derivatives, are formed through subsequent modifications of the aromatic ring structure derived from these shikimate pathway products, primarily involving hydroxylation and other enzymatic alterations.

Within the intricate metabolic network of a plant, 2,3,4-Trihydroxybenzoic acid functions as a secondary metabolite. nih.gov Unlike primary metabolites that are essential for basic survival, secondary metabolites are involved in the plant's interaction with its environment. sdstate.edu As a phenolic acid, it is part of a large family of compounds synthesized via the shikimate pathway that contribute to the plant's defense mechanisms. researchgate.net One of the key roles attributed to phenolic compounds like 2,3,4-Trihydroxybenzoic acid is their antioxidant activity, which involves scavenging free radicals. selleckchem.comnih.gov This function helps protect the plant from oxidative stress caused by various biotic and abiotic factors.

Biotransformation and Microbial Metabolism of Related Compounds

The biotransformation of hydroxybenzoic acids is a significant area of study, particularly in the context of microbial degradation. Microorganisms, especially soil and gut bacteria, possess diverse enzymatic pathways to metabolize aromatic compounds. Genera such as Pseudomonas, Bacillus, and the denitrifying bacterium Magnetospirillum are known to degrade aromatic compounds, often using them as a source of carbon and energy. acs.org

The microbial metabolism of hydroxybenzoic acids typically involves hydroxylation, which introduces additional hydroxyl groups to the benzene (B151609) ring, and non-oxidative decarboxylation, which removes the carboxylic acid group to form the corresponding phenol (B47542). For instance, studies on related compounds have shown that 4-hydroxybenzoic acid can be converted to phenol. acs.org These initial transformations are crucial for destabilizing the aromatic ring, which is subsequently cleaved by dioxygenase enzymes. researchgate.net The resulting aliphatic intermediates are then funneled into central metabolic pathways like the TCA cycle. While direct studies on the microbial metabolism of 2,3,4-Trihydroxybenzoic acid are less common, it is expected to undergo similar biotransformation processes by microbes capable of degrading complex phenolic structures.

Analysis of Microbial Degradation Products (e.g., from Flavonoids like Quercetin)

The biotransformation of flavonoids, such as quercetin (B1663063), by the intestinal microbiota is a critical area of academic research, revealing the complex interactions between dietary compounds and gut microorganisms. While the microbial degradation of the B-ring of flavonoids is well-documented, leading to various phenolic acids, the fate of the A-ring is also of significant scientific interest. Research indicates that the A-ring of many flavonoids is typically degraded to phloroglucinol (B13840) (1,3,5-trihydroxybenzene).

While direct experimental evidence detailing the complete pathway for the conversion of quercetin specifically to 2,3,4-trihydroxybenzoic acid is still an emerging area of study, it is understood that hydroxybenzoic acids are produced from parent flavonoid compounds through microbial degradation in the gastrointestinal tract. core.ac.uk The degradation of flavonoids by gut microbiota is a multi-step process involving various enzymatic reactions, including deglycosylation, hydrolysis, and ring cleavage. researchgate.netnih.gov

For instance, the anaerobic bacterium Eubacterium ramulus, a common inhabitant of the human gut, is known to degrade the flavonol quercetin. uni-konstanz.deresearchgate.net The initial steps in the degradation of quercetin by E. ramulus involve the reduction of the C-ring, leading to the formation of intermediates like taxifolin (B1681242) and alphitonin, which are then further metabolized to 3,4-dihydroxyphenylacetic acid and phloroglucinol. uni-konstanz.deresearchgate.netnih.gov Similarly, Clostridium orbiscindens, another human intestinal bacterium, degrades quercetin through a comparable pathway, also resulting in 3,4-dihydroxyphenylacetic acid and presumably phloroglucinol from the A-ring. nih.govmdpi.comvetbact.org

The subsequent metabolism of phloroglucinol, the common A-ring degradation product, is key to understanding the formation of other phenolic compounds. While the direct conversion of phloroglucinol to 2,3,4-trihydroxybenzoic acid by microbial action is not extensively documented, related trihydroxybenzoic acids have been identified as microbial metabolites of flavonoids. For example, the degradation of cyanidin-3-glucoside by certain gut bacteria can yield 2,4,6-trihydroxybenzoic acid. mdpi.com This suggests that the foundational phloroglucinol structure can be a precursor to various trihydroxybenzoic acid isomers through microbial enzymatic processes.

Further research into the enzymatic capabilities of gut microbes, such as potential carboxylation or hydroxylation of phloroglucinol and its derivatives, is necessary to fully elucidate the precise pathways leading to 2,3,4-trihydroxybenzoic acid from common dietary flavonoids like quercetin.

Table of Microbial Degradation of Quercetin

| Microorganism | Substrate | Key Degradation Products | Reference |

| Eubacterium ramulus | Quercetin | 3,4-dihydroxyphenylacetic acid, Phloroglucinol, Taxifolin, Alphitonin | uni-konstanz.deresearchgate.netnih.gov |

| Clostridium orbiscindens | Quercetin | 3,4-dihydroxyphenylacetic acid, Phloroglucinol (presumed) | nih.govmdpi.comvetbact.org |

Molecular Interactions and Mechanistic Studies of 2,3,4 Trihydroxybenzoic Acid in Vitro/in Silico

Enzyme Inhibition Mechanism Research

The capacity of 2,3,4-Trihydroxybenzoic acid to modulate enzyme activity has been a subject of scientific investigation, with studies targeting key enzymes involved in metabolic pathways.

Inhibition of Xanthine (B1682287) Oxidase: Kinetic Analysis and Mechanism of Action

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov While direct kinetic studies detailing the inhibition of xanthine oxidase specifically by 2,3,4-trihydroxybenzoic acid are not prominent in the available literature, research on structurally similar phenolic compounds and flavonoids provides valuable insights.

Many flavonoids and phenolic derivatives have been identified as inhibitors of xanthine oxidase, often through a competitive or mixed-type inhibition mechanism. nih.govnih.gov For instance, studies on acylated flavonoid derivatives have demonstrated a competitive inhibition pattern, where the inhibitor vies with the substrate for the enzyme's active site. nih.gov This is often determined by kinetic analysis showing that the maximum reaction velocity (Vmax) remains unchanged in the presence of the inhibitor, while the Michaelis constant (Km) increases. nih.gov More specifically, studies on 3,4,5-trihydroxycinnamic acid, a compound also possessing a trihydroxy-substituted aromatic ring, identified it as a competitive inhibitor of xanthine oxidase. herbmedpharmacol.com Computational docking simulations of such compounds suggest that they occupy the active site of the enzyme near its molybdenum (Mo) cofactor, which is essential for catalysis. herbmedpharmacol.com Given its structure as a trihydroxy-substituted benzoic acid, it is plausible that 2,3,4-trihydroxybenzoic acid could act via a similar competitive mechanism, interacting with the amino acid residues at the enzyme's active site.

Alpha-Amylase Inhibition: Structure-Activity Relationship (SAR) Studies and Molecular Interactions

Alpha-amylase is a key enzyme responsible for the digestion of starch. nih.gov The inhibitory potential of 2,3,4-trihydroxybenzoic acid against α-amylase has been investigated, revealing it to be a potent inhibitor compared to other phenolic acids.

In a comparative study of 17 different phenolic acids, 2,3,4-trihydroxybenzoic acid demonstrated the strongest inhibitory effect on porcine pancreatic α-amylase. nih.gov Structure-activity relationship (SAR) studies highlighted the critical role of the hydroxyl group's position on the benzene (B151609) ring. The presence of a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity. nih.gov Conversely, removing the 2-hydroxyl group and adding one at the 5-position significantly weakened the inhibitory capacity. nih.gov This indicates that the specific arrangement of hydroxyl groups on the benzoic acid scaffold is crucial for its interaction with the enzyme.

Molecular docking simulations have further elucidated the nature of this interaction, revealing that both hydrogen bonding and hydrophobic interactions are involved in the inhibition mechanism, with hydrogen bonding being the predominant force. nih.gov The hydroxyl groups on the inhibitor likely form additional hydrogen bonds with the amino acid residues in the active site of α-amylase, enhancing its inhibitory effect. nih.gov

| Compound | IC₅₀ (mM) | Reference |

|---|---|---|

| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition: Molecular Docking and In Vitro Kinase Assays

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is often associated with cancer. nih.govuky.edu

While direct in vitro kinase assays or molecular docking studies on the interaction between 2,3,4-trihydroxybenzoic acid and CDKs were not found in the searched literature, research on its structural isomers provides critical insights into the stringent structural requirements for CDK inhibition. A study investigating the flavonoid metabolite 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) demonstrated that it acts as a dose-dependent inhibitor of CDK1, CDK2, and CDK4. nih.govuky.edu In stark contrast, the same study found that another isomer, 3,4,5-trihydroxybenzoic acid (gallic acid), had only a marginal effect on CDK1 and CDK4 and failed to inhibit CDK2. nih.gov

This striking difference in activity between isomers suggests that the specific orientation of the hydroxyl groups on the benzoic acid ring is a key determinant for interaction with the ATP-binding pocket of CDKs. uky.edu The potent activity of the 2,4,6-isomer and the lack of significant activity from the 3,4,5-isomer underscore the high degree of structural specificity required for inhibition. nih.govuky.edu Without direct experimental data, the potential for 2,3,4-trihydroxybenzoic acid to act as a CDK inhibitor remains speculative.

Radical Scavenging and Antioxidant Mechanisms of Action

The antioxidant properties of 2,3,4-trihydroxybenzoic acid are attributed to its ability to neutralize free radicals, a mechanism central to preventing oxidative stress.

Mechanistic Pathways of Free Radical Scavenging (e.g., DPPH radical scavenging)

2,3,4-Trihydroxybenzoic acid is recognized as an effective radical scavenger. nih.gov Its mechanism of action is rooted in the structure of its pyrogallol (B1678534) moiety (a 1,2,3-trihydroxybenzene arrangement). This configuration allows the hydroxyl groups to readily donate hydrogen atoms to neutralize reactive oxygen species.

The free radical scavenging ability has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a stable free radical used to measure antioxidant activity. Studies have shown that the number and position of hydroxyl groups on a phenolic compound are critical to its scavenging capacity. nih.gov The pyrogallol group, in particular, is known for its potent antioxidant effects. rsc.org Research on 2,3,4-trihydroxybenzoic acid and its methyl ester demonstrated that in an acetonitrile (B52724) solvent, both compounds were capable of scavenging as many as four DPPH radicals per molecule. nih.gov This high efficiency highlights a complex mechanism that may involve sequential hydrogen atom donation from its multiple hydroxyl groups.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 3,4,5-Trihydroxycinnamic acid | 16.45 ± 3.35 | herbmedpharmacol.com |

| Gallic acid (3,4,5-Trihydroxybenzoic acid) | 3.47 µg/mL | analis.com.my |

| Ascorbic acid (Standard) | 33.16 ± 7.38 | herbmedpharmacol.com |

Characterization of Oxidative Dimerization Products

During the process of radical scavenging, antioxidant molecules themselves undergo oxidation, which can lead to the formation of new products. In the case of 2,3,4-trihydroxybenzoic acid derivatives, specific dimerization products have been identified.

Interactions with Biological Transport Systems

Monocarboxylic Acid Transporter (SLC5A8) Interactions and Uptake Mechanisms

While direct experimental studies specifically investigating the interaction between 2,3,4-Trihydroxybenzoic acid and the Monocarboxylic Acid Transporter SLC5A8 (Solute Carrier Family 5 Member 8) are not extensively documented in publicly available research, an inferential analysis based on the established functions of SLC5A8 and the chemical nature of 2,3,4-Trihydroxybenzoic acid suggests a potential for interaction.

SLC5A8 is a sodium-coupled monocarboxylate transporter, playing a crucial role in the transport of a variety of small monocarboxylic acids across cell membranes. nih.govnih.gov Its substrates are typically short-chain fatty acids like butyrate, pyruvate, and lactate. nih.govnih.gov Given that 2,3,4-Trihydroxybenzoic acid is structurally a monocarboxylic acid, it falls into the broad class of compounds that SLC5A8 is known to transport. nih.govhmdb.ca The transporter's function is dependent on a sodium gradient and is electrogenic. nih.gov

The uptake mechanism for substrates of SLC5A8 involves the co-transport of sodium ions, which allows for the accumulation of the monocarboxylate against its concentration gradient. nih.gov Although direct evidence is pending, it is plausible that 2,3,4-Trihydroxybenzoic acid could be a substrate for SLC5A8, which would have implications for its absorption, distribution, and cellular uptake.

Metal Chelation and Complexation Studies in Biochemical Systems

Chelation Behavior with Transition Metal Ions (e.g., Fe, Cu, Zn)

The molecular structure of 2,3,4-Trihydroxybenzoic acid, featuring a carboxylic acid group and three hydroxyl groups on a benzene ring, provides multiple sites for the chelation of metal ions. nih.gov The presence of adjacent hydroxyl groups (a catechol-like moiety) is particularly significant for forming stable complexes with transition metals.

Iron (Fe): Studies on structurally related dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid, have demonstrated a strong iron-chelating capability. nih.gov These molecules can form stable complexes with ferric iron (Fe³⁺). The chelation typically involves the deprotonated hydroxyl groups and the carboxylic acid group, leading to the formation of a five- or six-membered ring structure with the metal ion. nih.govresearcher.life It is highly probable that 2,3,4-Trihydroxybenzoic acid exhibits similar iron-chelating properties, effectively binding to iron and potentially influencing its bioavailability and redox activity. Research on 2,5-dihydroxybenzoic acid has shown that it binds iron in a salicylate (B1505791) mode. researcher.life

Copper (Cu): Polyphenolic compounds, including various hydroxybenzoic acids, are known to chelate copper ions (Cu²⁺). The hydroxyl and carboxyl groups of 2,3,4-Trihydroxybenzoic acid can participate in the formation of stable copper complexes. This interaction can modulate the pro-oxidant and antioxidant activities of both the copper ion and the phenolic compound.

Zinc (Zn): Zinc (Zn²⁺) is another transition metal that can be chelated by polyphenolic compounds. While specific studies on the zinc chelation by 2,3,4-Trihydroxybenzoic acid are not abundant, the general principles of metal-ligand interactions suggest that the oxygen atoms of the hydroxyl and carboxyl groups would be the primary binding sites for zinc. The formation of such complexes can affect the biological availability and function of zinc.

Table 1: Potential Metal Chelation Interactions of 2,3,4-Trihydroxybenzoic acid This table is based on the inferred behavior from structurally similar compounds.

| Metal Ion | Potential Binding Sites on 2,3,4-Trihydroxybenzoic acid | Inferred Complex Formation |

| Iron (Fe³⁺) | Ortho-dihydroxy groups and carboxyl group | Stable chelate complexes |

| Copper (Cu²⁺) | Hydroxyl and carboxyl groups | Formation of stable copper complexes |

| Zinc (Zn²⁺) | Hydroxyl and carboxyl groups | Formation of zinc complexes |

Influence of Chelation on Enzymatic Activities

The chelation of metal ions by 2,3,4-Trihydroxybenzoic acid can significantly influence the activity of various enzymes, either by sequestering essential metal cofactors or by forming inhibitory complexes.

Research has shown that 2,3,4-Trihydroxybenzoic acid can inhibit the activity of certain enzymes. For instance, it has been identified as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. nih.gov Studies on the inhibition of α-amylase, a key enzyme in carbohydrate digestion, have also demonstrated the inhibitory potential of 2,3,4-Trihydroxybenzoic acid.

While the direct impact of metal chelation by 2,3,4-Trihydroxybenzoic acid on the activity of these specific enzymes has not been fully elucidated, the general principle holds that if an enzyme requires a specific metal ion as a cofactor for its activity, the presence of a strong chelating agent like 2,3,4-Trihydroxybenzoic acid could lead to the removal of this cofactor, thereby inhibiting the enzyme. Conversely, the metal-2,3,4-Trihydroxybenzoic acid complex itself could act as an inhibitor by binding to the active site or an allosteric site of an enzyme. The formation of a zinc-protoporphyrin complex, for example, is known to be influenced by the presence of certain lipids and organic solvents which can affect enzyme conformation and substrate accessibility. nih.gov

Table 2: Summary of Known Enzymatic Inhibition by 2,3,4-Trihydroxybenzoic acid

| Enzyme | Type of Inhibition/Effect | Reference |

| Xanthine Oxidase | Inhibition | nih.gov |

| α-Amylase | Inhibition | - |

Analytical and Applied Research Methodologies Incorporating 2,3,4 Trihydroxybenzoic Acid

Development of Advanced Analytical Quantification Methods

Accurate quantification of phenolic acids, including 2,3,4-Trihydroxybenzoic acid, is crucial in fields ranging from food science to environmental analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with various detectors for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful and widely used method for the separation and quantification of phenolic acids from complex mixtures. nih.gov This technique offers high sensitivity and accuracy for multicomponent analysis. nih.gov The separation is typically achieved using reversed-phase columns, where the stationary phase is nonpolar (like C8 or C18) and the mobile phase is a polar solvent mixture. pan.olsztyn.plresearchgate.net

The separation of phenolic acids is highly dependent on the mobile phase composition and pH. pan.olsztyn.pl A common approach involves a gradient elution using a two-solvent system, often an acidified aqueous solution (e.g., with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Adjusting the pH of the mobile phase is critical; for instance, using an acetonitrile-0.5% acetic acid aqueous solution has been shown to provide good peak shape symmetry and separation for a variety of phenolic acids. nih.gov The PDA detector continuously records the UV-Vis spectrum of the eluent, allowing for both quantification at specific wavelengths and qualitative identification by comparing the UV spectrum of an unknown peak with that of a known standard. researchgate.net For simultaneous monitoring of various phenolic acids, detection wavelengths of 254 nm, 280 nm, and 320 nm are often considered ideal. nih.gov While many HPLC methods focus on a broad range of phenolic acids, the principles and methodologies are directly applicable to the specific analysis of 2,3,4-Trihydroxybenzoic acid. pan.olsztyn.pl

Table 1: Typical Parameters for HPLC-PDA Analysis of Phenolic Acids

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C8 or C18 (e.g., Shim-pack VP-ODS, 250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and acidified water (e.g., 0.5% acetic acid) | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govresearchgate.net |

| Detection | Photodiode Array (PDA) | nih.gov |

| Wavelengths | 254 nm, 280 nm, 300 nm, 320 nm | nih.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) | nih.gov |

Optimized HPLC-ESI-MS/MS Methods for Targeted Phenolic Profiling and Quantification

For even greater sensitivity and specificity, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS), often utilizing an electrospray ionization (ESI) source. unipi.it This method, particularly with ESI operating in negative ion mode, is highly effective for the targeted analysis and quantification of acidic compounds like phenolic acids. nih.govmtc-usa.com The technique allows for the simultaneous determination of multiple compounds in complex matrices, such as biological fluids or plant extracts. nih.govsemanticscholar.org

Method optimization is critical and involves several steps. First, the chromatographic separation is refined to achieve good resolution and peak shape, often using advanced columns like polar-embedded stationary phases that allow for operation in highly aqueous conditions. unipi.itnih.gov Second, the mass spectrometer parameters are tuned for each target analyte. This includes selecting the appropriate precursor ion (the deprotonated molecule, [M-H]⁻, for phenolic acids) and optimizing the collision energy to produce characteristic product ions. unipi.itnih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference. nih.gov For 2,3,4-Trihydroxybenzoic acid, the deprotonated molecule ([M-H]⁻) has a mass-to-charge ratio (m/z) of 169.01425. uni.lu Further fragmentation would yield specific product ions for targeted quantification.

Table 2: Predicted Mass Spectrometry Data for 2,3,4-Trihydroxybenzoic Acid

| Parameter | Value | Source |

| Molecular Formula | C₇H₆O₅ | nist.gov |

| Monoisotopic Mass | 170.02153 Da | uni.lu |

| Precursor Ion (Negative Mode, [M-H]⁻) | 169.01425 m/z | uni.lu |

| Precursor Ion (Positive Mode, [M+H]⁺) | 171.02881 m/z | uni.lu |

| Predicted CCS ([M-H]⁻, Ų) | 129.2 | uni.lu |

| Predicted CCS ([M+H]⁺, Ų) | 129.8 | uni.lu |

Catalytic Spectrophotometric Applications in Analytical Chemistry

The reactivity of the hydroxyl groups on the 2,3,4-Trihydroxybenzoic acid ring makes it a useful reagent in analytical chemistry, particularly for the determination of trace metal ions through catalytic spectrophotometry.

A highly sensitive and selective catalytic method has been developed for the determination of vanadium (V) that utilizes 2,3,4-Trihydroxybenzoic acid (THBA) as a key reagent. researchgate.net The method is based on the catalytic effect of vanadium on the oxidative coupling reaction between metol (B52040) (4-methylaminophenol) and THBA in the presence of bromate. researchgate.net The progress of the reaction is monitored spectrophotometrically by measuring the absorbance of the colored oxidation product. researchgate.net

The optimal conditions for this reaction have been established to maximize sensitivity and reliability. The reaction is typically carried out at 35°C in a tartrate buffer solution at a pH of 3.10. researchgate.net Under these conditions, the presence of trace amounts of vanadium (either V(IV) or V(V)) significantly accelerates the reaction rate. By measuring the absorbance at 380 nm or 570 nm after a fixed time, the concentration of vanadium can be determined. researchgate.net This method is sensitive enough to determine vanadium concentrations as low as 0.008 ng/mL, making it suitable for analyzing environmental samples like natural and seawaters without needing complex preconcentration steps. researchgate.net

Table 3: Optimized Conditions for Catalytic Spectrophotometric Determination of Vanadium using 2,3,4-Trihydroxybenzoic Acid

| Parameter | Optimal Condition | Source |

| Reagent 1 | 2,3,4-Trihydroxybenzoic acid (THBA) | researchgate.net |

| Reagent 2 | Metol | researchgate.net |

| Oxidizing Agent | Bromate | researchgate.net |

| Catalyst | Vanadium (IV) or (V) | researchgate.net |

| pH | 3.10 (Tartrate buffer) | researchgate.net |

| Temperature | 35 °C | researchgate.net |

| Detection Wavelength | 380 nm and/or 570 nm | researchgate.net |

| Detection Limit | 0.008 ng/mL (at 380 nm) | researchgate.net |

Development of Reference Materials and Analytical Standards

The availability of high-purity 2,3,4-Trihydroxybenzoic acid is essential for its use as a reference material or analytical standard. Certified reference materials are crucial for method validation, instrument calibration, and ensuring the accuracy and comparability of analytical results across different laboratories.